Thonzylamine

Analytical Chemistry Pharmaceutical Analysis Medicinal Chemistry

Thonzylamine (CAS 91-85-0), also known as Neohetramine, is a first-generation H1 histamine receptor antagonist belonging to the ethylenediamine class of antihistamines. It is an orally active compound with both antihistaminic and anticholinergic properties.

Molecular Formula C16H22N4O
Molecular Weight 286.37 g/mol
CAS No. 91-85-0
Cat. No. B1214278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThonzylamine
CAS91-85-0
Synonyms2-((2-(dimethylamino)ethyl)(4-methoxybenzyl)amino)pyrimidine
Ambistamin
Anahist
Histazylamine
Neohetramine
Piristina
Resistab
thonzylamine
thonzylamine hydrochloride
thonzylamine monohydrochloride
Thonzylene
Molecular FormulaC16H22N4O
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2
InChIInChI=1S/C16H22N4O/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14/h4-10H,11-13H2,1-3H3
InChIKeyGULNIHOSWFYMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityHighly Soluble

Structure & Identifiers


Interactive Chemical Structure Model





Thonzylamine (91-85-0) Procurement Guide: Ethylenediamine H1 Antihistamine for Research and Analytical Applications


Thonzylamine (CAS 91-85-0), also known as Neohetramine, is a first-generation H1 histamine receptor antagonist belonging to the ethylenediamine class of antihistamines [1]. It is an orally active compound with both antihistaminic and anticholinergic properties . Its molecular structure is characterized by a unique combination of a pyrimidinyl moiety and a p-methoxybenzyl substitution, distinguishing it from other ethylenediamine analogs like tripelennamine and pyrilamine [2].

Why Ethylenediamine Antihistamines Are Not Interchangeable: The Case for Thonzylamine (91-85-0)


In-class substitution among ethylenediamine antihistamines (e.g., tripelennamine, pyrilamine) is not scientifically justifiable without careful evaluation. Each derivative possesses a unique structural signature—varying in the heteroaromatic ring and benzyl substitution pattern—that critically influences receptor binding kinetics, basicity, and functional activity [1]. Thonzylamine's specific pyrimidinyl and p-methoxybenzyl configuration [2] confers distinct physicochemical and pharmacological properties, including measurable differences in basicity and a unique role as a lead scaffold for derivative synthesis [3]. These differences directly impact experimental outcomes, analytical method specificity, and the relevance of research findings, making informed selection over close analogs a necessity.

Quantitative Differentiation of Thonzylamine (91-85-0) from In-Class Analogs


Basicity Comparison: Thonzylamine Exhibits Intermediate Strength vs. Tripelennamine and Pyrilamine

A foundational study on the non-aqueous titration of antihistamines demonstrated that the basicity of ethylenediamine derivatives varies significantly based on their aromatic substitutions. Thonzylamine, like pyrilamine and tripelennamine, can be accurately determined using perchloric acid in anhydrous acetic acid [1]. The study's titration curves provide a class-level inference: the presence of a p-methoxy group, as found in both pyrilamine and thonzylamine, is associated with lower basicity compared to tripelennamine, which lacks this group [1]. This indicates that thonzylamine's basicity is closer to pyrilamine than to tripelennamine, a property that directly influences salt formation, solubility, and chromatographic behavior.

Analytical Chemistry Pharmaceutical Analysis Medicinal Chemistry

Structural Differentiation: Pyrimidinyl Scaffold Defines Thonzylamine's Identity as a Lead Compound

Thonzylamine's distinct structural feature is the replacement of the 2-pyridyl group found in tripelennamine with a pyrimidinyl moiety, combined with a p-methoxy substitution on the benzyl group [1]. This specific combination is not found in its closest analogs: pyrilamine has a 2-pyridyl and p-methoxybenzyl group, while tripelennamine has a 2-pyridyl and unsubstituted benzyl group [1]. This unique structure was recently utilized as a lead compound for designing a novel series of ethylenediamine derivatives [2].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Analytical Method Validation: Quantitative Spectrophotometric and Fluorimetric Determination

Validated spectrophotometric and spectrofluorimetric methods have been developed for the quantification of thonzylamine hydrochloride (THAH) in pharmaceutical preparations, including tablets and nasal drops [1]. The methods are based on a specific chemical reaction and offer high sensitivity and selectivity. These methods provide a quantitative basis for quality control and analytical research involving thonzylamine.

Analytical Chemistry Quality Control Pharmaceutical Analysis

Regulatory and Therapeutic Classification: ATC Code D04AA01 and R06AC06

The World Health Organization's ATC classification assigns Thonzylamine the unique codes D04AA01 (Antihistamines for topical use) and R06AC06 (Substituted ethylenediamines for systemic use) [1]. While it shares the R06AC class with other ethylenediamines like tripelennamine, its distinct codes formally differentiate it within regulatory and clinical frameworks [1].

Regulatory Affairs Pharmacovigilance Clinical Research

Targeted Research and Industrial Applications for Thonzylamine (91-85-0)


Medicinal Chemistry: Lead Scaffold for Novel Ethylenediamine H1 Antagonist Design

Procurement is justified for SAR and medicinal chemistry programs seeking to explore the unique pyrimidinyl-containing ethylenediamine space. Thonzylamine's specific structure has been explicitly used as a lead compound for the synthesis of novel derivatives, demonstrating its utility as a distinct starting point for drug discovery efforts that would not be possible with pyridinyl analogs like tripelennamine or pyrilamine [1].

Analytical Development and Quality Control: Reference Standard for Method Validation

Thonzylamine is ideal for use as a reference standard in analytical laboratories. Validated methods for its quantification in complex pharmaceutical formulations exist, supporting method development, method validation (AMV), and quality control (QC) applications [2]. Its well-characterized nature, including traceability to pharmacopeial standards (USP or EP), makes it a reliable choice for regulatory compliance in ANDA and DMF filings .

Basic Pharmacological Research: Standard H1 Antihistamine for In Vitro Assays

As a well-documented first-generation H1 histamine receptor antagonist with both antihistaminic and anticholinergic properties, thonzylamine serves as a useful standard in in vitro assays studying histamine signaling, allergic response mechanisms, or anticholinergic side effects. Its established oral activity [3] and use in combination products [4] provide a strong foundation for comparative pharmacology studies.

Physicochemical Research: Basicity and Solubility Studies

The documented differences in basicity among ethylenediamine antihistamines make thonzylamine a valuable compound for academic and industrial research focused on physicochemical properties. Its known pKa (~8.96) and water solubility (~5.44 g/L at 37.5°C) provide a foundation for studies on ionization behavior, salt formation, and formulation development, distinguishing it from analogs with different substitution patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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